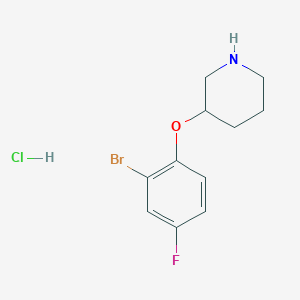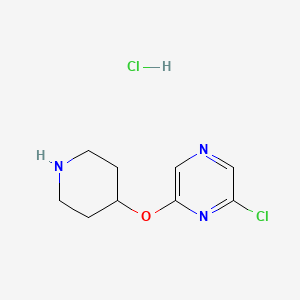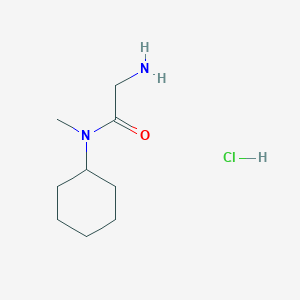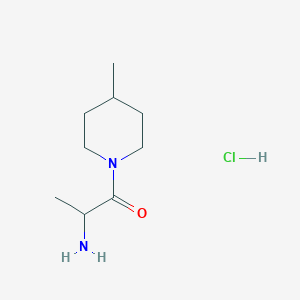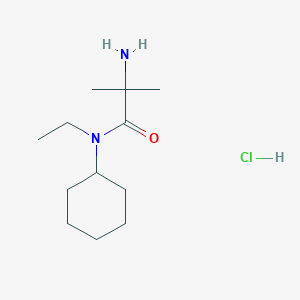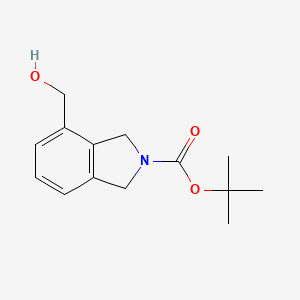
N-Boc-4-(hydroxymethyl)isoindoline
概要
説明
N-Boc-4-(hydroxymethyl)isoindoline is an important building block in organic synthesis with a broad range of potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C14H19NO3 .
Synthesis Analysis
The synthesis of N-Boc-4-(hydroxymethyl)isoindoline involves several steps. One method involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . Another method involves the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH .Molecular Structure Analysis
The molecular structure of N-Boc-4-(hydroxymethyl)isoindoline is represented by the formula C14H19NO3 . The molecular weight is 249.306 .Chemical Reactions Analysis
N-Boc-4-(hydroxymethyl)isoindoline can undergo various chemical reactions. For instance, it can undergo catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
N-Boc-4-(hydroxymethyl)isoindoline has a density of 1.2±0.1 g/cm3 and a boiling point of 379.4±42.0 °C at 760 mmHg . The melting point is not available .科学的研究の応用
Peptide Synthesis and Solid-Phase Applications N-Boc-4-(hydroxymethyl)isoindoline serves as an essential intermediate in the synthesis of protected peptides and solid-phase synthesis applications. Its utility is highlighted by its stability under typical solid-phase peptide synthesis conditions, allowing for the high-yield production of protected peptide segments. This is evidenced by the development of a new fluorene-derived anchor for solid-phase synthesis that leverages the Boc/Bzl protection scheme, providing a stable handle for peptide synthesis with high yields and purities upon treatment with basic conditions like piperidine or morpholine (Rabanal, Giralt, & Albericio, 1992). Additionally, the synthesis and applications of a new base-labile fluorene-derived linker for solid-phase peptide synthesis further emphasize the role of such intermediates in facilitating protected peptide synthesis (Rabanal, Giralt, & Albericio, 1995).
Synthesis of Substituted Tetrahydro-isoquinolines and Dihydro-isoindoles Research into the synthesis of substituted aminomethylene tetrahydro-isoquinolines and dihydro-isoindoles showcases the versatile applications of intermediates like N-Boc-4-(hydroxymethyl)isoindoline. These compounds are synthesized through reductive amination processes, demonstrating the critical role of such intermediates in the construction of complex nitrogen-containing heterocycles. The dihydro-isoindole ring system, accessible via cycloaddition reactions, highlights the synthetic utility of these intermediates in producing structurally diverse heterocyclic compounds (Fray et al., 2006).
Electrochemical Degradation Studies The study of electrochemical degradation of nitrogen-heterocyclic compounds (NHCs) at boron-doped diamond electrodes provides insight into the environmental applications of chemical intermediates related to isoindoline derivatives. This research, focusing on the degradation behavior and kinetics of NHCs, including isoquinoline, underlines the importance of understanding the electrochemical properties of nitrogen-containing heterocycles in environmental chemistry (Xing et al., 2012).
Self-Healing Hydrogels and 3D Cell Encapsulation Innovative applications of boron-based chemistry, such as the development of self-healing hydrogels utilizing dynamic covalent bonds (e.g., boronic esters), highlight the biomedical relevance of compounds structurally related to N-Boc-4-(hydroxymethyl)isoindoline. These hydrogels, formed at physiological pH and demonstrating dual pH/sugar responsiveness, represent cutting-edge materials for drug delivery and tissue engineering due to their excellent self-healing properties and compatibility with 3D cell encapsulation techniques (Chen et al., 2018).
Safety And Hazards
特性
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-7-10-5-4-6-11(9-16)12(10)8-15/h4-6,16H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGSOTXYAMVQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701125004 | |
| Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701125004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate | |
CAS RN |
1311254-56-4 | |
| Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701125004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525667.png)
![4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525668.png)
![(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1525669.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1525670.png)
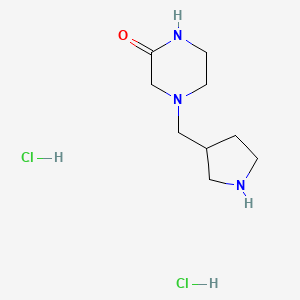
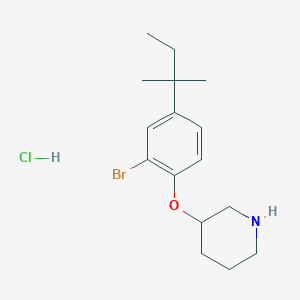
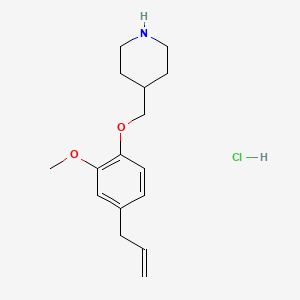
![3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525678.png)
